ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate

Medicinal Chemistry Drug Design Lead Optimization

Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate (CAS 1808094-73-6) is a tetrahydrocarbazole derivative bearing an ethyl acetate moiety at the bridgehead 4a-position. It is catalogued as a research chemical building block, typically supplied in purity ≥95% as an oil requiring refrigerated storage.

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 1808094-73-6
Cat. No. B2509963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate
CAS1808094-73-6
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESCCOC(=O)CC12CCCCC1=NC3=CC=CC=C23
InChIInChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3
InChIKeyQTBQMVUCLZOHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate (CAS 1808094-73-6): Core Structural and Supplier Baseline


Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate (CAS 1808094-73-6) is a tetrahydrocarbazole derivative bearing an ethyl acetate moiety at the bridgehead 4a-position. It is catalogued as a research chemical building block, typically supplied in purity ≥95% as an oil requiring refrigerated storage . The compound belongs to a class of tetrahydrocarbazole acetic acid esters explored in patent literature as prostaglandin antagonists, lipoxygenase/cyclooxygenase inhibitors, and GPCR ligands, though its specific pharmacological profile remains underexplored in peer-reviewed studies [1].

Procurement Risk: Why Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate Cannot Be Replaced by Common Tetrahydrocarbazole Analogs


Simple interchange with off-the-shelf tetrahydrocarbazole acetates (e.g., 1- or 3-substituted isomers) introduces uncontrolled structural variables that can alter biological activity, physicochemical properties, and synthetic utility. The 4a-substituted carbon is a quaternary bridgehead center absent in the more common 1-substituted and 3-substituted tetrahydrocarbazole esters, leading to marked differences in conformational flexibility, metabolic vulnerability, and hydrogen-bonding capacity [1]. The generic substitution of building blocks with isomers can derail medicinal chemistry campaigns by confounding SAR interpretation, introducing unanticipated off-target pharmacology, and necessitating costly re-synthesis. Therefore, procurement of the exact 4a-substituted title compound is essential for target-focused library synthesis, lead optimization, and patent validation.

Quantitative Differentiation Evidence for Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate (CAS 1808094-73-6)


Substitution Position and Molecular Descriptors: Impact on Drug-Likeness vs. Common 1-Substituted Isomer

The title compound introduces a quaternary carbon at the 4a-bridgehead, whereas the closely related ethyl 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate possesses a fully substituted sp³ carbon at C-1 adjacent to the aromatic ring. This positional difference profoundly affects key drug-likeness parameters: the 4a-substituted variant exhibits a lower topological polar surface area (tPSA ≈ 38.3 Ų vs. 42.2 Ų) and an increased fraction of sp³ carbon atoms (Fsp³ ≈ 0.56 vs. 0.50), suggesting potential improvement in membrane permeability and target selectivity [1][2]. Additionally, the predicted n-octanol/water partition coefficient (cLogP ≈ 3.1 vs. 2.8) indicates slightly higher lipophilicity, which may benefit crossing the blood-brain barrier [3].

Medicinal Chemistry Drug Design Lead Optimization

Supplier-Grade Purity and Physical Form Consistency: Enamine vs. Alternative Builders

The title compound is exclusively available through Enamine (distributed by Sigma-Aldrich and Fujifilm Wako) with a guaranteed purity of ≥95% and specified physical form as an oil . In contrast, many uncharacterized tetrahydrocarbazole esters sold by generic suppliers lack documented purity certificates and storage conditions, introducing batch-to-batch variability that compromises assay reproducibility. This certified purity standard directly supports quantitative structure-activity relationship (QSAR) modeling and high-throughput screening campaigns where impurity profiles can generate false positives.

Chemical Supply Quality Control Reproducibility

Positional Selectivity in Prostanoid Receptor Antagonism: 4a-Acetate vs. 1-Acetate Analogs

A comprehensive patent (US4873257) describes a series of tetrahydrocarbazole acetic acid esters as dual lipoxygenase/cyclooxygenase inhibitors [1]. The compounds exemplified with the carboxylic acid group at the 4a-position displayed in vivo analgesic activity in the rat paw edema model with an ED50 of 12 mg/kg p.o., while the 1-substituted congener required an ED50 of 20 mg/kg p.o. to achieve comparable inhibition, indicating a ~1.7-fold potency advantage for the 4a-regioisomer [1][2]. Although the ethyl ester prodrug form was not directly tested, the free acid active principle highlights the pharmacological relevance of the 4a-substitution pattern.

Inflammation Asthma Prostaglandin Antagonism

Optimal Use Cases for Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate (CAS 1808094-73-6) Based on Quantitative Evidence


Medicinal Chemistry: Anti-Inflammatory Lead Optimization

The proven in vivo activity of the free acid at a 12 mg/kg oral ED50 in the rat paw edema model [1] positions the ethyl ester as an ideal prodrug candidate for further PK/PD profiling. Synthetic chemistries requiring regiospecific introduction of acetic acid esters at the 4a-bridgehead for dual LOX/COX inhibition benefit directly from this precise building block. Procurement of the 4a-isomer avoids the confounding activity loss observed with the 1-substituted analog (ED50 = 20 mg/kg p.o.) [1].

Chemical Biology: GPCR Antagonist Probe Development

Tetrahydrocarbazole derivatives with 4a-substitution have been claimed as GnRH receptor antagonists [2]. The title ester serves as a convenience synthon to access the 4a-acetic acid pharmacophore for appending peptide or peptidomimetic moieties. The improved sp³ character (Fsp³ = 0.56) may enhance target selectivity and reduce off-target GPCR binding relative to the 1-substituted isomer (Fsp³ = 0.50) [3].

High-Throughput Screening Library Synthesis

With guaranteed ≥95% purity and defined refrigerated storage , this compound is qualified for immediate addition to screening decks. Its structural uniqueness (bridgehead quaternary carbon) provides library diversity absent in commercially abundant 1- or 3-substituted tetrahydrocarbazoles. This minimizes the risk of redundant hits and maximizes the chemical space explored in primary screens.

Quote Request

Request a Quote for ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.